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Get Quote

Feature

Ivermectin

Moxidectin

Neurotoxicity (in P-gp
deficient mice)

Toxic Brain Concentration

GABA Receptor Potentiation

Interaction with P-
glycoprotein

Clinical Tolerability
(Onchocerciasis)

Elimination Half-Life

Higher toxicity; LDso: 0.46 pmol/kg
[1]

~240 pmol/g [1]

Stronger (413.7% of GABA
response) [1]

Stronger inhibitor; higher brain
penetration risk [1]

Well tolerated, safety profile
established [2] [3]

Shorter (~16 hours in
onchocerciasis patients) [4]

Key Experimental Data and Context

Lower toxicity; LDso: 2.3 pmol/kg
[1]

~1060 pmol/g (approx. 4x
higher) [1]

Weaker (257.4% of GABA
response) [1]

Weaker inhibitor; lower brain
penetration risk [1]

Similar to ivermectin; well
tolerated [2] [3]

Significantly longer (20-35 days)
[5]

The differences in safety margins stem from variations in how the two drugs interact with biological systems.
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e Neurotoxicity and P-gp Interaction: P-glycoprotein (P-gp) is a critical efflux transporter at the
blood-brain barrier that prevents toxins from entering the brain [1]. Ivermectin is a strong substrate and
inhibitor of P-gp. In individuals with impaired P-gp function, ivermectin can accumulate in the brain,
leading to neurotoxicity [1]. Moxidectin interacts less with P-gp, resulting in lower brain

concentrations and a higher toxicity threshold, even when P-gp is deficient [1].

e Mechanism of Action and Toxicity: Both drugs act on glutamate-gated chloride channels in parasites,
but their effects on mammalian GABA(A) receptors differ. Ivermectin causes a significantly greater
potentiation of the GABA-induced response in mammalian neurons compared to moxidectin. Since
GABA is a key inhibitory neurotransmitter, this stronger effect is a major factor in ivermectin's higher

neurotoxicity potential [1].

The following diagram illustrates the journey of these drugs and their key interactions leading to

neurotoxicity.
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Detailed Experimental Protocols
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The data in the table and diagram are derived from rigorous pre-clinical and clinical studies.

¢ In Vivo Neurotoxicity Study (Ménez et al., 2012)

o Objective: To compare the relative neurotoxicity of ivermectin and moxidectin in vivo [1].

o Model: P-glycoprotein-deficient (Mdrlab(-/-)) mice and wild-type mice [1].

o Dosing: Subcutaneous administration of increasing doses to determine the LDso (the dose
lethal to 50% of the population) [1].

o Analysis: Monitoring survival over 14 days. Measurement of drug concentrations in brain and
plasma to establish toxic threshold levels [1].

e In Vitro GABA(A) Channel Assay (Ménez et al., 2012)

o Objective: To compare the drugs' effects on mammalian GABA receptors [1].

o Model: Rat a132y2 GABA channels expressed in Xenopus oocytes [1].

o Protocol: Using two-electrode voltage clamp technique, the potentiation of GABA-induced
chloride current by ivermectin and moxidectin was measured and compared [1].

¢ Clinical Safety Trials (Opoku et al., 2023 & Kuesel et al., 2022)

o Objective: To evaluate the safety and tolerability of moxidectin in human populations [2] [3].

o Design: Randomized, controlled trials in endemic areas for onchocerciasis and lymphatic
filariasis [2] [3].

o Participants: Adults infected with Onchocerca volvulus or Wuchereria bancrofti [2] [3].

o Methodology: Participants were monitored for treatment-emergent adverse events (TEAES)
after receiving a single dose of moxidectin (often 8 mg) or ivermectin (150-200 ug/kg). The
frequency and severity of adverse events were compared between treatment groups [2] [3].

Interpretation and Research Implications

The experimental data provides clear guidance for drug development and application.

e Broader Therapeutic Window: The higher LDso and higher brain concentration required for toxicity
suggest moxidectin has a wider therapeutic index, which is a significant safety advantage [1].

¢ Safer for Vulnerable Populations: The lower neurotoxicity risk is particularly relevant for populations
with a higher prevalence of P-gp polymorphisms or those co-infected with parasites like Loa loa,
where ivermectin can cause serious adverse events [1].

¢ Clinical Correlates Safety: The superior pre-clinical neurotoxicity profile of moxidectin aligns with
its well-tolerated nature in human clinical trials, supporting its potential for widespread use in mass
drug administration programs [2] [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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